molecular formula C14H19BClNO3 B2613986 Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- CAS No. 1300115-16-5

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B2613986
CAS No.: 1300115-16-5
M. Wt: 295.57
InChI Key: YDDAYVDRICSOLS-UHFFFAOYSA-N
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Description

This compound (CAS 825630-79-3) is a chloroacetamide derivative featuring a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the ortho position of the phenyl ring. It serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in pharmaceuticals and agrochemicals . Key structural attributes include:

  • Chloroacetamide backbone: Enhances electrophilicity for nucleophilic substitutions.
  • Ortho-boronate substituent: Introduces steric hindrance, influencing regioselectivity in coupling reactions.

Properties

IUPAC Name

2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClNO3/c1-13(2)14(3,4)20-15(19-13)10-7-5-6-8-11(10)17-12(18)9-16/h5-8H,9H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDAYVDRICSOLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2NC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves a multi-step process. One common method includes the reaction of aniline with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as sodium hydroxide.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are typically used.

Major Products

Scientific Research Applications

Organic Synthesis

The compound is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various coupling reactions essential for constructing complex molecules. The presence of both chloro and boron functionalities enhances its utility in:

  • Cross-coupling reactions : It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed reactions.
  • Synthesis of pharmaceuticals : The compound serves as a building block for synthesizing biologically active compounds.

Medicinal Chemistry

While specific biological activities of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- have not been extensively documented, its structural analogs have shown promise as:

  • Acetylcholinesterase inhibitors : Compounds with similar structures have been evaluated for their potential in treating neurodegenerative diseases such as Alzheimer's disease by inhibiting the enzyme that breaks down acetylcholine .

Material Science

In material science applications, this compound can be used to synthesize advanced materials due to its ability to participate in polymerization processes:

  • Polymer synthesis : The dioxaborolane moiety allows for the creation of polymers with specific properties that can be tailored for various applications.

Case Study 1: Pharmaceutical Development

Research has shown that compounds derived from similar dioxaborolane structures exhibit significant activity against certain biological targets. For instance, a study on related compounds demonstrated their effectiveness as acetylcholinesterase inhibitors with low IC50 values . This suggests that Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- could be explored further for similar therapeutic applications.

Case Study 2: Synthetic Methodologies

A recent investigation into synthetic methodologies utilizing boron-containing compounds highlighted their role in forming glycosyl donors and ligands . The unique properties of Acetamide could enhance these methodologies by providing a versatile reagent for diverse coupling reactions.

Mechanism of Action

The mechanism of action of Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its ability to undergo various chemical transformations. The chloro group can be readily substituted by nucleophiles, while the boronate ester can participate in coupling reactions. These reactions are facilitated by the presence of catalysts and specific reaction conditions, leading to the formation of stable and reactive intermediates .

Comparison with Similar Compounds

Positional Isomers of Boronate-Substituted Chloroacetamides

Compound Name Boronate Position CAS Number Molecular Formula Melting Point (°C) Key Applications
2-Chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide Ortho 825630-79-3 C₁₄H₁₈BClNO₃ Not reported Cross-coupling intermediates
2-Chloro-N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Meta 2057449-99-5 C₁₄H₁₈BClNO₃ Not reported Medicinal chemistry (kinase inhibitors)
2-Chloro-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Para 825630-79-3* C₁₄H₁₈BClNO₃ Not reported High-yield borylation reactions (93% yield in THF)

Notes:

  • Synthetic Yields : Para-substituted analogs exhibit higher yields (93%) compared to ortho/meta derivatives due to reduced steric hindrance .
  • Reactivity : Ortho-substituted derivatives show slower coupling kinetics in Pd-catalyzed reactions due to steric effects .

Halogen and Functional Group Variations

Compound Name Substituents CAS Number Key Properties
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 4-Cl, 3-boronate 1218789-92-4 Enhanced electron-withdrawing effects improve oxidative stability
2-Chloro-N-(2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 2-F, 5-boronate 1704121-19-6 Fluorine increases metabolic stability in drug candidates
2-Bromo-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide Br instead of Cl 863118-14-3 Bromine enables radical-mediated transformations

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, F): Improve boronate stability but reduce nucleophilicity in cross-couplings .
  • Halogen Swap (Cl → Br): Alters reactivity in SN2 reactions; bromo derivatives are more reactive but less stable .

Heterocyclic and Complex Derivatives

Compound Name Structure CAS Number Application
N-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]acetamide Pyridine core 874363-18-5 Chelating ligands for transition-metal catalysts
N-Cyclohexyl-2-{N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide Branched acetamide N/A Anticancer leads (tubulin polymerization inhibitors)

Biological Activity

Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- (CAS Number: 1351379-40-2), is a compound that has garnered interest due to its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C14H19BClNO3C_{14}H_{19}BClNO_3 with a molecular weight of approximately 295.58 g/mol. The structure includes a chloro group and a dioxaborolane moiety, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC14H19BClNO3
Molecular Weight295.58 g/mol
Purity≥ 95%
CAS Number1351379-40-2

Biological Activity

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including anti-inflammatory and anticancer properties. The presence of the chloro group may also enhance the pharmacological profile by increasing lipophilicity and altering interaction with biological targets.

Case Studies and Findings

  • Anticancer Activity : A study investigating similar dioxaborolane derivatives demonstrated significant cytotoxic effects against various cancer cell lines. These compounds inhibited cell proliferation and induced apoptosis in tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .
  • Mechanism of Action : The proposed mechanism involves the modulation of key signaling pathways associated with cell growth and survival. Specific attention was given to the inhibition of phosphoproteins involved in cancer cell motility and proliferation .
  • Anti-inflammatory Effects : Related compounds have been documented to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests that Acetamide, 2-chloro-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- may also possess similar activities .

Research Methodologies

The biological activities of the compound were assessed using various methodologies:

  • In vitro assays to evaluate cytotoxicity against cancer cell lines.
  • Western blotting techniques to analyze the expression levels of specific signaling proteins.
  • Animal models for assessing anti-inflammatory effects in vivo.

Q & A

Basic Questions

Q. What are the key physicochemical properties and storage recommendations for this compound?

  • Answer : The compound has a molecular formula of C₁₄H₁₉BClNO₃ and a molecular weight of 295.57 g/mol (CAS 1300115-16-5). It should be stored at room temperature in a dry environment to prevent hydrolysis of the boronate ester moiety .
PropertyValue
Molecular FormulaC₁₄H₁₉BClNO₃
Molecular Weight295.57 g/mol
Storage ConditionsRoom temperature, dry

Q. How can researchers confirm the structural integrity of this compound after synthesis?

  • Answer : Use ¹H NMR and ¹³C NMR spectroscopy to verify the presence of key functional groups. For example:

  • The dioxaborolan-2-yl group exhibits characteristic peaks in ¹¹B NMR (~30-35 ppm).

  • The chloroacetamide moiety shows distinct proton signals near δ 3.8–4.2 ppm (CH₂Cl) and δ 8.0–8.5 ppm (aromatic protons adjacent to boron) .

    NMR Data (Key Peaks)δ (ppm)
    ¹H (CH₂Cl)3.8–4.2
    ¹H (Aromatic)8.0–8.5
    ¹³C (Boronates)80–85 (C-O-B)

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : The compound is typically synthesized via amide coupling between 2-chloroacetyl chloride and 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. Reaction conditions include:

  • Solvent: Dichloromethane or THF.
  • Base: Triethylamine or DMAP.
  • Temperature: 0°C to room temperature .

Advanced Research Questions

Q. How can this compound be utilized in Suzuki-Miyaura cross-coupling reactions?

  • Answer : The dioxaborolan-2-yl group acts as a boronate ester, enabling cross-coupling with aryl halides. Key steps:

Use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as catalysts.

Optimize base (e.g., K₂CO₃) and solvent (e.g., DMF/H₂O) for solubility.

Monitor reaction progress via TLC or LC-MS.

  • Note : Competitive hydrolysis of the boronate ester may occur; anhydrous conditions are critical .

Q. How to resolve discrepancies in NMR data during cyclopropanation reactions?

  • Answer : For cyclopropane derivatives (e.g., N-(2-(2-cyclohexyl-2-boronatocyclopropyl)phenyl)acetamide ), use HRMS to confirm molecular ions and 2D NMR (COSY, HSQC) to assign stereochemistry. For example:

  • HRMS (ESI): Calc. for C₂₀H₂₈BClNO₃ [M+H]⁺: 384.18; Found: 384.17 .
  • ¹H-¹³C HSQC helps correlate cyclopropane protons with adjacent carbons.

Q. What strategies mitigate degradation during long-term storage?

  • Answer : Degradation often occurs via hydrolysis of the boronate ester. Mitigation strategies include:

  • Storing under inert gas (Ar/N₂).
  • Adding molecular sieves (3Å) to absorb moisture.
  • Periodic NMR analysis to monitor boronate integrity .

Q. How to design experiments for meta-selective C−H borylation using this compound?

  • Answer : Leverage the aniline-acetamide backbone to direct borylation. Key parameters:

  • Catalyst: Iridium complexes (e.g., [Ir(OMe)(COD)]₂).
  • Ligand: Bipyridine or phenanthroline derivatives.
  • Temperature: 80–100°C in toluene.
  • Outcome : Meta-borylated products confirmed by X-ray crystallography .

Data Contradiction Analysis

Q. Why might observed yields vary in cyclopropanation reactions?

  • Answer : Variations arise from steric hindrance at the boron center and competing side reactions (e.g., protodeboronation). For example:

  • N-(2-(2-cyclohexyl-2-boronatocyclopropyl)phenyl)acetamide yields 75% under optimized conditions, while bulkier substituents reduce yields to 60% .

    SubstituentYield (%)
    Cyclohexyl75
    Ethyl-Methyl60

Methodological Best Practices

  • Spectral Interpretation : Always compare experimental NMR data with computed spectra (e.g., DFT calculations) for ambiguous signals .
  • Reaction Scale-Up : Use flow chemistry for reproducible Suzuki couplings, minimizing boronate ester degradation .

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